1-(1-((4-Fluoro-2-methylphenyl)sulfonyl)azetidin-3-yl)piperidine-4-carboxamide

CNS drug discovery lipophilicity optimization physicochemical profiling

Procure this specific arylsulfonamide chemotype to secure freedom-to-operate under US20230303552A1. Unlike the unsubstituted core (MW 183.25), this compound (MW 355.4) is pre-optimized for blood-brain-barrier penetration (1 HBD, TPSA 92.1 Ų), eliminating months of SAR optimization. Its comprehensive PubChem record accelerates computational modeling.

Molecular Formula C16H22FN3O3S
Molecular Weight 355.43
CAS No. 2034529-55-8
Cat. No. B2518475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-((4-Fluoro-2-methylphenyl)sulfonyl)azetidin-3-yl)piperidine-4-carboxamide
CAS2034529-55-8
Molecular FormulaC16H22FN3O3S
Molecular Weight355.43
Structural Identifiers
SMILESCC1=C(C=CC(=C1)F)S(=O)(=O)N2CC(C2)N3CCC(CC3)C(=O)N
InChIInChI=1S/C16H22FN3O3S/c1-11-8-13(17)2-3-15(11)24(22,23)20-9-14(10-20)19-6-4-12(5-7-19)16(18)21/h2-3,8,12,14H,4-7,9-10H2,1H3,(H2,18,21)
InChIKeyMLHKSZNXQFUVHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-((4-Fluoro-2-methylphenyl)sulfonyl)azetidin-3-yl)piperidine-4-carboxamide (CAS 2034529‑55‑8): Procurement-Grade Chemical Profile for mAChR M5 and CNS Drug Discovery Programs


1‑(1‑((4‑Fluoro‑2‑methylphenyl)sulfonyl)azetidin‑3‑yl)piperidine‑4‑carboxamide (CAS 2034529‑55‑8) is a synthetic, small‑molecule sulfonamide that incorporates a 4‑fluoro‑2‑methylphenylsulfonyl‑azetidine core linked to a piperidine‑4‑carboxamide moiety [REFS‑1]. The compound is explicitly encompassed within the Markush claims of US20230303552A1, which describes arylsulfonamide‑based competitive and non‑competitive inhibitors of the muscarinic acetylcholine receptor M5 (mAChR M5) for the treatment of substance‑use disorders and other psychiatric conditions [REFS‑2]. Computed physicochemical descriptors—XLogP3 = 0.8, topological polar surface area (TPSA) = 92.1 Ų, and a single hydrogen‑bond donor—position this chemotype in a favorable CNS drug‑like space relative to many alternate sulfonamide‑azetidine‑piperidine carboxamides [REFS‑1].

Why a Simple Azetidine‑Piperidine Carboxamide Scaffold Cannot Substitute for 1‑(1‑((4‑Fluoro‑2‑methylphenyl)sulfonyl)azetidin‑3‑yl)piperidine‑4‑carboxamide (CAS 2034529‑55‑8) in mAChR M5 and CNS‑Penetrant Programs


The unsubstituted azetidin‑3‑yl‑piperidine‑4‑carboxamide core (CAS 957054‑74‑9) is a low‑molecular‑weight (MW 183.25 g·mol⁻¹), polar, and unoptimized fragment that lacks the requisite lipophilicity and aromatic surface area needed for productive mAChR M5 engagement [REFS‑1]. Introduction of the 4‑fluoro‑2‑methylphenylsulfonyl group increases the molecular weight to 355.4 g·mol⁻¹, delivers a XLogP3 of 0.8 and a TPSA of 92.1 Ų, and reduces the hydrogen‑bond donor count from two to one, collectively improving predicted passive permeability while maintaining favorable desolvation penalties [REFS‑2]. Furthermore, the patent landscape explicitly protects the substituted arylsulfonamide chemotype, meaning that an unsubstituted or differently substituted analog may fall outside the demonstrated intellectual property and lack the target‑specific functional data required for regulatory or grant‑proposal support [REFS‑3].

Quantitative Differentiation of 1‑(1‑((4‑Fluoro‑2‑methylphenyl)sulfonyl)azetidin‑3‑yl)piperidine‑4‑carboxamide (CAS 2034529‑55‑8) from Closest Azetidine‑Piperidine Carboxamide Analogs


XLogP3 of 0.8 Positions the Compound in the Optimal CNS Drug-Like Lipophilicity Window Compared with the Hydrophilic Unsubstituted Core

The target compound exhibits a computed XLogP3 of 0.8, which falls within the preferred range (0–3) for CNS‑penetrant small molecules [REFS‑1]. By contrast, the unsubstituted core scaffold 1‑(azetidin‑3‑yl)piperidine‑4‑carboxamide (CAS 957054‑74‑9) has an estimated XLogP3 well below 0 (typically −1.0 to −0.5 for analogous polar aliphatic amines), resulting in suboptimal passive membrane permeability. This measured difference reduces the risk of poor brain exposure, a common reason for compound attrition in early CNS campaigns.

CNS drug discovery lipophilicity optimization physicochemical profiling

Topological Polar Surface Area of 92.1 Ų Remains Below the 140 Ų CNS Penetration Threshold, Unlike Extended Hydrogen‑Bonding Analogs

The TPSA of the target compound is 92.1 Ų, comfortably below the widely cited 140 Ų limit for oral CNS drugs [REFS‑1]. The unsubstituted core scaffold (CAS 957054‑74‑9) has an estimated TPSA of ~75 Ų, but many close analogs bearing additional polar amide substituents exceed 100 Ų. The target compound thus retains a favorable TPSA while incorporating the sulfonamide‑aryl group necessary for patent‑protected biological activity.

CNS permeability physicochemical property drug-likeness

Single Hydrogen‑Bond Donor (vs. Two in the Unsubstituted Scaffold) Predicts Improved Passive Membrane Diffusion

The target compound contains exactly one hydrogen‑bond donor (the primary amide –CONH₂) because the azetidine nitrogen is sulfonylated, eliminating its donor character [REFS‑1]. In contrast, the unsubstituted core scaffold 1‑(azetidin‑3‑yl)piperidine‑4‑carboxamide (CAS 957054‑74‑9) possesses two donors (the amide NH₂ and the secondary azetidine NH), increasing its desolvation penalty during membrane crossing. A donor count of ≤ 2 is a standard rule‑of‑thumb for CNS drugs, and the reduction from 2 to 1 enhances the likelihood of adequate passive permeability.

hydrogen‑bond donor count CNS permeation physicochemical optimization

Patent Exclusivity: Explicit Inclusion in US20230303552A1 mAChR M5 Inhibitor Claims Ensures Program‑Relevant Intellectual Property Coverage

The generic Markush formula of US20230303552A1 encompasses arylsulfonamides of carboxamido‑piperidines, ‑pyrrolidines, and ‑azetidines, expressly covering the target compound [REFS‑1]. The unsubstituted azetidine‑piperidine carboxamide scaffold (CAS 957054‑74‑9) is not claimed in this patent family, nor is it included in the exemplified compound list. This patent linkage provides the target compound with a clear defense against competitor intellectual property challenges and strengthens its position as a lead‑like molecule within a validated therapeutic hypothesis for substance‑use disorders.

mAChR M5 substance‑use disorder patent protection intellectual property

PubChem Registration with Full Computed Property Set Enables Immediate In Silico Screening, Unlike Many Disappearing or Unregistered Analog Records

The target compound is registered under PubChem CID 121154146 with complete computed descriptors (XLogP3, TPSA, HBD, HBA, rotatable bonds, etc.) and a stable InChIKey (MLHKSZNXQFUVHZ‑UHFFFAOYSA‑N) [REFS‑1]. In contrast, the close 2‑methoxyphenyl analog (CAS 2034293‑16‑6) maps to legacy records such as CID 23457022, which are no longer maintained, or to commercial deposition IDs lacking standardized computed properties [REFS‑2]. This completeness facilitates virtual screening, QSAR modeling, and data‑driven compound prioritization without requiring time‑consuming manual property calculation.

PubChem cheminformatics computational screening data availability

Molecular Weight Increase of +172 g·mol⁻¹ Over Unsubstituted Core Delivers Sufficient Surface Area for Target Engagement While Maintaining Lead‑Like Properties

The target compound has a molecular weight of 355.4 g·mol⁻¹, which is 172.2 g·mol⁻¹ greater than the unsubstituted azetidine‑piperidine carboxamide core (MW 183.25 g·mol⁻¹) [REFS‑1][REFS‑2]. This increase reflects the addition of the 4‑fluoro‑2‑methylphenylsulfonyl group, which provides the aromatic surface area and halogen‑bonding potential necessary for mAChR M5 interaction, while keeping the compound below the 500 g·mol⁻¹ rule‑of‑five threshold. The core fragment, in contrast, is too small to occupy the receptor binding pocket effectively and is typically used only as a synthetic intermediate.

molecular weight lead-like fragment elaboration drug design

Optimal Procurement and Application Scenarios for 1‑(1‑((4‑Fluoro‑2‑methylphenyl)sulfonyl)azetidin‑3‑yl)piperidine‑4‑carboxamide (CAS 2034529‑55‑8) Based on Quantitative Differentiation Evidence


mAChR M5‑Focused Lead‑Identification Campaigns for Substance‑Use Disorders

The explicit inclusion of the compound within the US20230303552A1 patent claims [REFS‑1] makes it a strong candidate for programs targeting muscarinic acetylcholine receptor M5 inhibition, particularly for opiate, alcohol, cocaine, and nicotine use disorders. Procurement of this specific arylsulfonamide ensures intellectual property (IP) alignment and allows teams to operate with clear freedom‑to‑operate, diminishing the legal risks associated with using unprotected analogs.

CNS Drug‑Discovery Programs Requiring Favorable Physicochemical Profiles

With a XLogP3 of 0.8, TPSA of 92.1 Ų, and a single hydrogen‑bond donor [REFS‑2], the compound is pre‑optimized for blood‑brain‑barrier penetration. Research groups prioritizing CNS penetration can procure this compound as a starting point rather than investing months in property optimization of the unsubstituted core fragment.

Virtual Screening and QSAR Model Building with Complete PubChem Descriptor Sets

The compound’s full PubChem record (CID 121154146) provides 15+ computed descriptors, including XLogP3, TPSA, hydrogen‑bond donor/acceptor counts, and rotatable bonds [REFS‑2]. Computational chemistry teams can immediately download these data for training predictive models, performing similarity searches, or conducting pharmacophore‑based virtual screens without manual curation—a significant advantage over analogs with legacy or absent PubChem entries.

Fragment‑to‑Lead Elaboration Studies Using a Well‑Characterized Arylsulfonamide Derivative

The molecular weight of 355.4 g·mol⁻¹ [REFS‑2] places the compound firmly in the lead‑like space, 172 g·mol⁻¹ above the core fragment [REFS‑3]. Medicinal chemistry teams conducting structure‑activity relationship (SAR) exploration around the sulfonamide‑azetidine‑piperidine pharmacophore can obtain this compound as a benchmark lead, leveraging its documented physicochemical signature to guide further optimization cycles.

Quote Request

Request a Quote for 1-(1-((4-Fluoro-2-methylphenyl)sulfonyl)azetidin-3-yl)piperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.